

Technical Guide: Butylated Hydroxytoluene-d21

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Compound of Interest

Compound Name: Butylated hydroxytoluene-d21

Cat. No.: B1612495

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Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides an in-depth overview of **Butylated hydroxytoluene-d21** (BHT-d21), a deuterated isotopologue of the widely used antioxidant
Butylated Hydroxytoluene (BHT). The guide covers its fundamental properties, its primary
application as an internal standard in analytical chemistry, the antioxidant mechanisms of BHT,
and relevant experimental protocols.

Compound Identification and Properties

Butylated hydroxytoluene (BHT) is a synthetic phenolic antioxidant extensively used to prevent oxidation in foods, cosmetics, pharmaceuticals, and industrial materials.[1][2][3][4] Its deuterated analog, BHT-d21, serves as an ideal internal standard for the accurate quantification of BHT in various biological and environmental matrices.[5][6] The labeling with deuterium atoms provides a distinct mass shift for mass spectrometry-based analysis without significantly altering its chemical properties.

Physicochemical Data

The following table summarizes the key quantitative properties of BHT and its deuterated form, BHT-d21.



Property	Butylated Hydroxytoluene (BHT)	Butylated Hydroxytoluene- d21 (BHT-d21)
CAS Number	128-37-0[1]	64502-99-4[7]
Molecular Formula	C15H24O[1][3]	C15H3D21O[7]
Molecular Weight	220.35 g/mol [1][3]	241.48 g/mol [7]
Appearance	White crystalline powder[3]	Not specified (typically solid)
Melting Point	~70 °C	69-71 °C[7]
Boiling Point	265 °C	Not specified
Solubility	Insoluble in water; soluble in organic solvents[3]	Soluble in organic solvents (e.g., Methanol)[7]

Primary Application: Internal Standard for Quantification

BHT-d21 is primarily used as an internal standard in analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the precise quantification of BHT.[5][6] The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis as it corrects for sample matrix effects and variations during sample preparation and analysis.[5]

Experimental Workflow for BHT Quantification in Urine

The following diagram illustrates a typical workflow for the analysis of BHT in biological samples using BHT-d21 as an internal standard.





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Workflow for BHT quantification using BHT-d21.

Detailed Experimental Protocol: BHT in Urine

This protocol is adapted from methodologies for the analysis of synthetic phenolic antioxidants in urine.[6]

- 1. Sample Preparation:
- Pipette 2 mL of a urine sample into a glass tube.
- Spike the sample with a known amount of BHT-d21 solution (e.g., 40 ng) to serve as the internal standard.
- Add 300 μL of 1 M ammonium acetate buffer containing β-glucuronidase enzyme.
- Incubate the mixture at 37°C for 12 hours to deconjugate BHT metabolites.
- Perform a liquid-liquid extraction by adding 4 mL of ethyl acetate and vortexing. Repeat the extraction.
- Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable solvent for GC-MS analysis.
- 2. GC-MS Analysis:
- · Gas Chromatograph (GC) Conditions:
 - Carrier Gas: Helium at a constant flow of 1 mL/min.
 - Oven Program: Start at 70°C (hold for 4 min), ramp at 10°C/min to 270°C, then ramp at 25°C/min to 290°C (hold for 10 min).[6]
- Mass Spectrometer (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.



- Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity.
- Ions to Monitor: Monitor characteristic ions for BHT (e.g., m/z 205, 220) and BHT-d21.[6]

3. Quantification:

Quantification is performed using the isotope dilution method.[6] A calibration curve is
generated by plotting the ratio of the peak area of BHT to the peak area of BHT-d21 against
the concentration of BHT standards. The concentration of BHT in the unknown samples is
then determined from this curve.

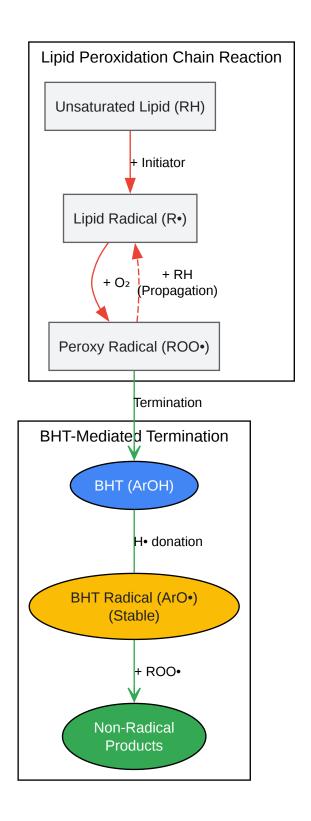
BHT Mechanism of Action and Metabolism

Understanding the biological activity of BHT is crucial for professionals in drug development and toxicology. BHT's primary function is as a chain-breaking antioxidant.

Antioxidant Mechanism: Free Radical Scavenging

BHT inhibits autoxidation, a process where organic compounds are attacked by atmospheric oxygen, by terminating the free radical chain reaction.[1] It donates a hydrogen atom from its phenolic hydroxyl group to neutralize peroxy radicals (ROO•), converting them into more stable hydroperoxides (ROOH).[1]





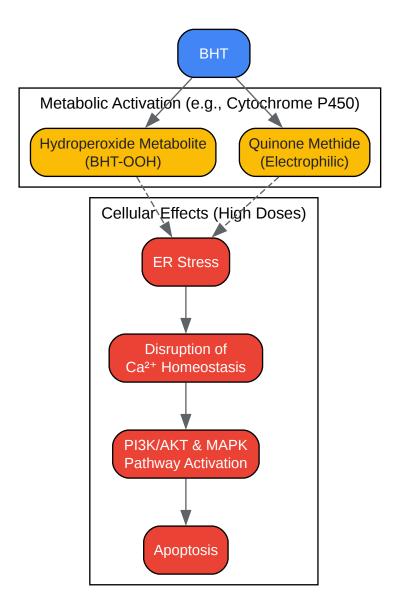
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BHT's mechanism as a chain-breaking antioxidant.

Metabolism and Cellular Effects



The metabolism of BHT is complex and can lead to the formation of reactive metabolites that are implicated in its potential toxicity.[8][9] Evidence suggests that pulmonary and hepatic effects of BHT are caused by reactive metabolites like the hydroperoxide (BHT-OOH) or quinone methide products.[8] At high concentrations, BHT can also disrupt cellular processes.



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Simplified overview of BHT metabolism and cellular effects.

Recent studies have also identified BHT as an inhibitor of ferroptosis, a form of regulated cell death driven by lipid peroxidation, highlighting its protective role in certain contexts.[5][10][11]



However, at high doses, BHT has been associated with toxic effects in the liver and lungs in animal studies, which is often linked to the formation of its reactive metabolites.[8][12]

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